molecular formula C5H7N3O3 B1335855 1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione CAS No. 6726-48-3

1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B1335855
CAS No.: 6726-48-3
M. Wt: 157.13 g/mol
InChI Key: QPPRELTZPXBZET-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione, also known as dimethyl isocyanurate, is a heterocyclic compound with the molecular formula C5H8N2O3. It is a derivative of isocyanuric acid, where two hydrogen atoms are replaced by methyl groups. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with methylamine. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce lower oxidation states or fully reduced forms.

Scientific Research Applications

1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the methyl groups and the triazine ring structure, which can stabilize reaction intermediates and transition states.

Comparison with Similar Compounds

1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds, such as:

    1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: This compound is used as a crosslinking agent in polymer synthesis and has different reactivity due to the presence of allyl groups.

    1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Known for its electronic structure and optical properties, this compound has sulfur atoms replacing oxygen atoms, leading to different chemical behavior.

    1,3,5-Triallylisocyanurate: Used in similar applications as 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione, but with different substituents affecting its reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it suitable for a variety of applications in research and industry.

Properties

IUPAC Name

1,3-dimethyl-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-3(9)6-4(10)8(2)5(7)11/h1-2H3,(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPRELTZPXBZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986442
Record name 6-Hydroxy-1,3-dimethyl-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6726-48-3
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006726483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-1,3-dimethyl-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1,3-dimethyl-1,3,5-triazinane-2,4,6-trione formed in this reaction?

A: The research indicates that this compound (5) is formed as a byproduct during the reaction through a trimerization reaction. While the exact mechanism isn't detailed, the researchers suggest that methyl isocyanate (MIC), isocyanic acid, and N-methylenemethylamine are involved in the process [].

Q2: Are there other ways to synthesize this compound?

A: The provided article focuses on a specific reaction pathway and does not discuss alternative synthesis methods for this compound []. Further research would be needed to explore other potential synthesis routes.

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